molecular formula C10H9ClN2O B1453044 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 79383-00-9

2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1453044
CAS No.: 79383-00-9
M. Wt: 208.64 g/mol
InChI Key: CLTPTRKSYKZWDD-UHFFFAOYSA-N
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Description

2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole (CAS 79383-00-9) is a high-purity chemical reagent with the molecular formula C 10 H 9 ClN 2 O and a molecular weight of 208.64 g/mol . This 1,3,4-oxadiazole derivative is a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel pharmacologically active compounds . The presence of both a 1,3,4-oxadiazole heterocycle and a reactive chloromethyl group on the phenyl ring makes this compound a versatile precursor for further chemical modifications, including nucleophilic substitution reactions and the construction of more complex molecular architectures. Researchers utilize this compound primarily in preclinical research for the synthesis and exploration of new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, veterinary, or household applications. Proper handling procedures should be followed, and comprehensive safety information can be found in the associated Safety Data Sheet.

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTPTRKSYKZWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694747
Record name 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79383-00-9
Record name 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound has gained attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial and anticancer agent. The presence of a chloromethyl group and a methyl group enhances its chemical reactivity, which is crucial for its biological efficacy.

Chemical Structure and Properties

The molecular structure of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole can be represented as follows:

C10H10ClN3O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. Its functional groups facilitate various chemical reactions, contributing to its biological activity.

Antibacterial Properties

Research indicates that 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole exhibits notable antibacterial activity. It has been shown to inhibit bacterial enzymes such as DNA gyrase , essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus100 µg/mL
Klebsiella pneumoniae150 µg/mL
Bacillus cereus200 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells by activating caspase enzymes , which are critical for programmed cell death .

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
MDA-MB-231 (Breast Cancer)12.3
A549 (Lung Cancer)18.7
DU-145 (Prostate Cancer)14.0

The mechanism by which 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole exerts its biological effects involves interaction with various cellular targets. Molecular docking studies suggest strong interactions with proteins involved in cancer progression and metabolic pathways . These interactions can modulate signaling cascades critical for cell survival and proliferation.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential lead in developing new antibacterial agents .
  • Evaluation of Anticancer Properties : In another study focusing on its anticancer activity, derivatives of this compound were synthesized and tested against several cancer cell lines. The findings showed promising results, with certain derivatives exhibiting significantly lower IC50 values compared to standard chemotherapy drugs .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties
The compound exhibits notable antibacterial activity by inhibiting bacterial enzymes such as DNA gyrase, crucial for bacterial DNA replication. Studies indicate that it can effectively combat various bacterial strains, making it a candidate for drug development in treating bacterial infections .

Anticancer Activity
Research highlights the anticancer potential of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole. It induces apoptosis in cancer cells through the activation of caspase enzymes and modulates signaling pathways critical for cell survival and proliferation. In vitro studies have shown that derivatives of this compound can exhibit IC50 values comparable to established chemotherapeutic agents like Doxorubicin against breast cancer cell lines .

Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory properties. Certain derivatives demonstrated significant inhibition of COX-2 enzymes, suggesting potential use in anti-inflammatory therapies .

Agricultural Chemistry Applications

Nematicidal Activity
Recent studies have explored the nematicidal properties of 1,3,4-oxadiazole derivatives, including 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole. These compounds have shown effectiveness against nematodes such as Bursaphelenchus xylophilus, with LC50 values indicating superior activity compared to traditional nematicides .

Material Science Applications

Nanostructured Materials
The synthesis of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole has been utilized in the development of nanostructured materials. The functionalization of nanoparticles with this compound enhances their properties for applications in drug delivery systems and as MRI contrast agents due to improved biocompatibility and efficacy .

Data Tables

Application Area Activity/Effect References
Medicinal ChemistryAntibacterial (DNA gyrase inhibition)
Anticancer (apoptosis induction)
Anti-inflammatory (COX-2 inhibition)
Agricultural ChemistryNematicidal (effective against nematodes)
Material ScienceEnhanced properties in nanostructured materials

Case Studies

  • Antibacterial Efficacy Study
    A study assessed the antibacterial activity of various 1,3,4-oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the chloromethyl position significantly enhanced antibacterial efficacy compared to non-substituted oxadiazoles .
  • Anticancer Activity Assessment
    In vitro tests on breast cancer cell lines MCF-7 and MDA-MB-231 showed that specific derivatives of 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole exhibited IC50 values ranging from 1.85 μM to 4.88 μM, demonstrating promising anticancer activity .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl group in compound 3h increases metabolic stability compared to the chloromethyl group in the target compound .
  • Bioavailability : Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-5-phenyl-oxadiazole) exhibit improved oral bioavailability due to reduced polar surface area (<140 Ų) and fewer rotatable bonds .
  • Reactivity : The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, unlike the bromine in 3g or the inert CF₃ group in 3h .

Key Insights:

  • Anti-Inflammatory Activity : The furyl-substituted oxadiazole () shows significant edema inhibition, likely due to its planar structure enhancing target binding .
  • Enzyme Inhibition : Sulfinyl-containing derivatives () demonstrate potent GSK-3β inhibition, attributed to the sulfinyl group’s ability to mimic phosphate in ATP-binding pockets .
  • Structural-Activity Relationships : Substitutions at the 4-position (e.g., Cl, Br, CF₃) modulate steric and electronic effects, influencing target selectivity and potency .

Preparation Methods

Cyclization of Acylhydrazide Precursors Using Phosphoryl Chloride

One of the most established synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, including the target compound, involves the cyclization of acylhydrazide intermediates in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃).

Procedure:

  • The synthesis begins by preparing the acylhydrazide intermediate, typically via the reaction of ethyl mandelate with hydrazine hydrate to yield the corresponding acylhydrazide.
  • This acylhydrazide is then reacted with 4-(chloromethyl)benzoyl chloride, affording a diacylhydrazide intermediate.
  • Cyclization is induced by refluxing the diacylhydrazide with POCl₃, which acts as a dehydrating agent to close the ring and form the 1,3,4-oxadiazole core.
  • The reaction mixture is subsequently poured into crushed ice to precipitate the product.
  • Purification is commonly achieved by recrystallization from ethanol or by column chromatography.

This method has been reported to yield the target 2-(4-chloromethylphenyl)-5-methyl-1,3,4-oxadiazole with good purity and yield, suitable for further biological evaluation.

Cyclization via Reaction of 4-(Chloromethyl)benzonitrile with Methylhydrazine

Another prominent synthetic route involves the direct cyclization of 4-(chloromethyl)benzonitrile with methylhydrazine, followed by treatment with POCl₃ under reflux.

Procedure:

  • 4-(Chloromethyl)benzonitrile is reacted with methylhydrazine, which provides the hydrazide moiety necessary for ring formation.
  • The intermediate is then cyclized in the presence of POCl₃ under reflux conditions, promoting dehydration and ring closure to form the oxadiazole ring.
  • The reaction conditions are optimized to ensure complete cyclization and high yield.
  • The product is purified through crystallization or chromatographic techniques.

This approach is advantageous due to its relatively straightforward reaction sequence and scalability for industrial synthesis.

Alternative Synthetic Approaches

Though less common for this exact compound, related oxadiazole derivatives have been synthesized via:

  • Reaction of acylhydrazides with aromatic carboxylic acids in the presence of POCl₃, followed by purification steps.
  • Functionalization of preformed oxadiazole rings by substitution reactions at the chloromethyl group, enabling further derivatization.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Purification Yield & Notes
Acylhydrazide + 4-(Chloromethyl)benzoyl chloride cyclization Ethyl mandelate, hydrazine hydrate, 4-(chloromethyl)benzoyl chloride POCl₃ Reflux with POCl₃, ice quench Recrystallization (ethanol), column chromatography Good yields; well-established; suitable for analog synthesis
4-(Chloromethyl)benzonitrile + methylhydrazine cyclization 4-(Chloromethyl)benzonitrile, methylhydrazine POCl₃ Reflux with POCl₃ Crystallization or chromatography High purity; straightforward; scalable for industrial use
Acylhydrazide + aromatic acid cyclization Acylhydrazide, aromatic carboxylic acid POCl₃ Reflux Chromatography Used for related oxadiazoles; adaptable

Research Findings on Preparation Optimization

  • Dehydrating Agent: Phosphoryl chloride (POCl₃) is the preferred dehydrating agent due to its efficiency in promoting cyclization and ring closure in oxadiazole synthesis.
  • Reaction Time and Temperature: Reflux conditions (typically 1–12 hours) are essential for complete cyclization. The exact duration depends on the starting materials and scale.
  • Purification Techniques: Recrystallization from ethanol and silica gel column chromatography are standard to achieve high purity, critical for biological testing.
  • Yield Optimization: Using stoichiometric ratios of reagents and controlled addition of POCl₃ improves yields and minimizes side reactions.
  • Scalability: The nitrile-to-oxadiazole route (4-(chloromethyl)benzonitrile + methylhydrazine) is favored for industrial scale-up due to fewer steps and simpler work-up.

Q & A

Q. Q: What are the standard synthetic routes for 2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole?

A: The compound is typically synthesized via cyclization of hydrazide intermediates. A common method involves:

Hydrazide formation : Reacting 4-(chloromethyl)benzoyl chloride with methyl-substituted hydrazine derivatives.

Cyclization : Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents under reflux conditions .

Microwave-assisted synthesis : For improved efficiency, microwave irradiation (300 W, 5–6 min) with ammonium acetate as a catalyst in ethanol yields higher purity products (75–90%) compared to conventional heating .

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Critical factors include:

  • Catalyst loading : Ammonium acetate (20 mol%) enhances cyclization efficiency under microwave conditions .
  • Solvent selection : Ethanol minimizes side reactions vs. polar aprotic solvents (e.g., DMF) .
  • Temperature control : Microwave irradiation reduces reaction time from hours to minutes, avoiding thermal degradation .
    Note : Contradictory yields (e.g., 65% vs. 90%) may arise from impurities in starting materials or incomplete cyclization .

Basic Characterization

Q. Q: What spectroscopic techniques validate the structure of this compound?

A: Essential methods include:

  • ¹H/¹³C NMR : Peaks at δ 2.29 (s, CH₃), δ 7.44–8.05 (Ar-H) confirm methyl and aromatic protons .
  • IR Spectroscopy : Absorbances at 1650–1680 cm⁻¹ (C=N) and 1240–1260 cm⁻¹ (C-O-C) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 209.02 (C₉H₇ClN₂O) .

Advanced Structural Analysis

Q. Q: How does X-ray crystallography resolve ambiguities in molecular conformation?

A: Single-crystal X-ray diffraction reveals:

  • Planarity : The oxadiazole ring and chloromethylphenyl group are coplanar, stabilizing π-π interactions .
  • Bond lengths : C-N (1.29 Å) and C-O (1.36 Å) confirm aromatic character .
    Data Table :
ParameterValue (Å/°)Reference
C-N (oxadiazole)1.29
Dihedral Angle178.5°

Basic Biological Evaluation

Q. Q: How is the antimicrobial activity of this compound assessed?

A: Standard protocols include:

  • Agar dilution : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
  • Microplate assays : Measuring growth inhibition at 50–100 µg/mL .
    Note : Moderate activity (MIC = 32–64 µg/mL) is attributed to the chloromethyl group enhancing membrane permeability .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituents influence pharmacological activity?

A: Key findings:

  • Chloromethyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Methyl group : Reduces metabolic degradation compared to bulkier substituents .
    Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show 3-fold higher kinase inhibition (GSK-3β IC₅₀ = 0.8 µM) .

Handling and Safety

Q. Q: What safety protocols are recommended for handling this compound?

A:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the chloromethyl group .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activity?

A: Potential causes:

  • Assay variability : Differences in bacterial strains or incubation times .
  • Purity : HPLC analysis (≥95% purity) is critical; impurities like unreacted hydrazides may skew results .

Pharmacokinetics and ADMET

Q. Q: What computational models predict this compound’s ADMET profile?

A:

  • Lipinski’s Rule : Molecular weight (209.02 g/mol) and LogP (2.18) suggest oral bioavailability .
  • CYP450 inhibition : Low risk (predicted via SwissADME) due to lack of reactive metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chloromethylphenyl)-5-methyl-1,3,4-oxadiazole

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